![molecular formula C17H19N3O B1680015 7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine CAS No. 496864-15-4](/img/structure/B1680015.png)
7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine
Overview
Description
Aloisine is an inhibitor of Cdk1/cyclin B, Cdk5/p25, and GSK3 (IC50s = 0.70, 1.5, and 0.92 µM, respectively). It is a derivative of the aloisines A and B, which competitively inhibit ATP binding to the catalytic subunit of CDKs and GSKs.
RP-106 is a selective, potent, ATP-competitive inhibitor of CDK1/cyclin B, CDK5/p25, and GSK-3.
Scientific Research Applications
Inhibition of Cyclin-Dependent Kinases (CDKs)
Aloisine RP-106 acts as a potent, selective, ATP-competitive inhibitor of CDK1/cyclin B . CDKs are a group of protein kinases that are crucial for cell cycle regulation. By inhibiting these kinases, Aloisine RP-106 can potentially control cell proliferation and growth.
Inhibition of CDK5/p25
In addition to CDK1/cyclin B, Aloisine RP-106 also inhibits CDK5/p25 . CDK5 is associated with neuronal development and neurodegenerative diseases. Therefore, Aloisine RP-106 could be used in research related to these areas.
Inhibition of Glycogen Synthase Kinase-3 (GSK-3)
Aloisine RP-106 is an inhibitor of GSK-3 . GSK-3 is involved in numerous cellular processes, including glycogen metabolism, cell signaling, and cell development. Inhibiting GSK-3 could have implications in treating diseases such as Alzheimer’s and diabetes.
Anti-Proliferative Effects
Aloisine RP-106 exerts anti-proliferative effects . This means it can inhibit cell growth and proliferation, which could be beneficial in the study and treatment of cancers.
Research on Neurodegenerative Diseases
Given its inhibitory effects on CDK5/p25, Aloisine RP-106 could be used in research on neurodegenerative diseases . CDK5 is implicated in diseases like Alzheimer’s and Parkinson’s, so Aloisine RP-106 could provide insights into these conditions.
Research on Diabetes
As Aloisine RP-106 inhibits GSK-3 , it could be used in diabetes research. GSK-3 is involved in insulin regulation, so studying the effects of its inhibition could lead to new treatments for diabetes.
properties
IUPAC Name |
7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-4-5-14-15(12-6-8-13(21-2)9-7-12)20-17-16(14)18-10-11-19-17/h6-11H,3-5H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMANZPBOBRWCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394566 | |
Record name | Aloisine, RP106 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine | |
CAS RN |
496864-15-4 | |
Record name | Aloisine, RP106 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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